2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
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Overview
Description
2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their diverse biological activities
Preparation Methods
The synthesis of 2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide involves several steps. One common synthetic route starts with the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds. These intermediates are then further reacted with acetamido and amino groups to yield the final product . The reaction conditions typically involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. In the case of its antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide can be compared with other similar compounds, such as:
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties and use in biochemical assays.
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetohydrazide: Another coumarin derivative with potential biological activities.
4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQAQRQQNJREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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